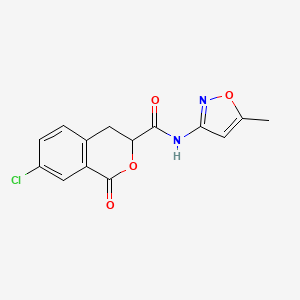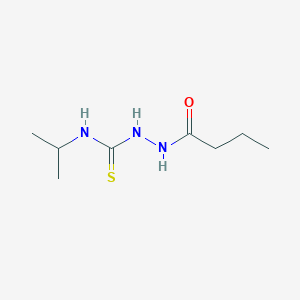![molecular formula C20H28N2O2 B4626168 1-{[1-(2,2-二甲基丙酰基)-4-哌啶基]羰基}-2-甲基吲哚](/img/structure/B4626168.png)
1-{[1-(2,2-二甲基丙酰基)-4-哌啶基]羰基}-2-甲基吲哚
描述
Synthesis Analysis
Synthesis of related piperidine and isoindolinone derivatives often involves complex organic reactions, including acetylcholinesterase inhibition properties for piperidine derivatives and high-yield synthesis strategies for isoindolinone derivatives through palladium-catalysed cycloaminocarbonylation. These methods highlight the intricate steps involved in creating such compounds, involving specific reactions under controlled conditions to achieve the desired chemical structure (Sugimoto et al., 1995); (Marosvölgyi-Haskó et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, has been extensively studied through methods such as X-ray crystallography and density functional theory (DFT). These studies provide insights into the molecular geometry, vibrational analysis, and molecular electrostatic potential, which are crucial for understanding the chemical behavior and potential interactions of the compound (Fatma et al., 2017).
Chemical Reactions and Properties
Piperidine and isoindolinone derivatives exhibit a range of chemical reactions, including asymmetric carbon-carbon bond-forming reactions and radical cyclization processes. These reactions are fundamental for modifying the molecular structure to enhance biological activity or to create new compounds with desired properties (Kanda et al., 2002); (Borja-Miranda et al., 2020).
Physical Properties Analysis
The physical properties, including the crystal and molecular structure of related compounds, have been analyzed to understand their stability, conformation, and intermolecular interactions. For instance, studies on compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveal information about crystal packing, hydrogen bonding, and molecular conformations, which are essential for predicting the compound's solubility, stability, and reactivity (Khan et al., 2013).
科学研究应用
乙酰胆碱酯酶抑制剂
与“1-{[1-(2,2-二甲基丙酰基)-4-哌啶基]羰基}-2-甲基吲哚”相关的化合物的一个重要应用是开发有效的乙酰胆碱酯酶 (AChE) 抑制剂。这些抑制剂对于治疗以胆碱能功能障碍为特征的疾病(如阿尔茨海默病)至关重要。例如,Sugimoto 等人(1995 年)证明了 1-苄基-4-[(5,6-二甲氧基-1-氧代茚满-2-基)甲基]哌啶盐酸盐 (E2020) 的合成和构效关系,突出了其有效的抗 AChE 活性和对 AChE 的显着选择性,而不是丁酰胆碱酯酶 (Sugimoto 等人,1995 年)。
分子内反应
该化合物及其类似物可用于探索分子内反应,为有机合成领域做出贡献。Körte 等人(2015 年)描述了分子内吡啶基受阻刘易斯对的合成,展示了这些化合物在形成独特的 B-N 键和四元环方面的潜力。此类研究对于理解反应机理和开发新的合成方法至关重要 (Körte 等人,2015 年)。
新型抗菌化合物
研究还扩展到衍生物的抗菌特性,努力合成对各种致病菌株表现出有希望的活性的化合物。Zaki 等人(2019 年)合成了一系列新型的 1-氨基-2-取代-5-哌啶基-6,7,8,9-四氢噻吩并 [2,3-c]异喹啉,并评估了它们的抗菌活性。此类化合物为开发抗菌剂以对抗耐药菌株和真菌提供了新途径 (Zaki 等人,2019 年)。
属性
IUPAC Name |
2,2-dimethyl-1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-16-7-5-6-8-17(16)22(14)18(23)15-9-11-21(12-10-15)19(24)20(2,3)4/h5-8,14-15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVEAOFFSQOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)


![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)
![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)
![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)